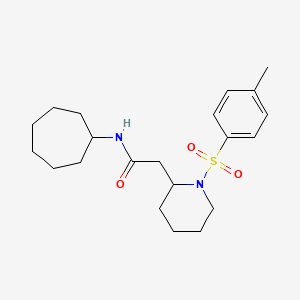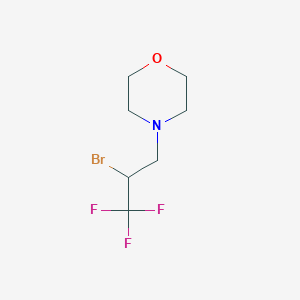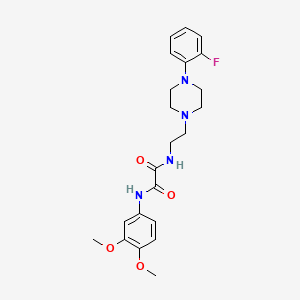
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide” is a chemical compound with the molecular formula C29H32N8O . It is a pyrazole-bearing compound known for its diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole-bearing compounds like this one typically involves a multi-step procedure. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of “N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide” can be analyzed using various spectroscopic techniques. The compound has an average mass of 508.617 Da .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and may involve multiple steps. For example, the synthesis of a similar compound involved a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide” can be determined using various analytical techniques. The compound has an average mass of 508.617 Da .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Biological Applications
Research in heterocyclic chemistry has led to the synthesis of novel compounds incorporating morpholine, pyrazole, pyrimidine, and pyridine derivatives, showing potential in drug development due to their diverse biological activities. Compounds like N-cycloalkanes and morpholine derivatives have been synthesized, indicating the significance of these structures in medicinal chemistry for targeting various diseases (Ho & Suen, 2013).
Antimicrobial Activity
Some synthesized compounds containing pyrazole, pyrimidine, and morpholine analogues have shown significant in vitro antimicrobial activity against different bacterial and fungal strains. The presence of electron-withdrawing groups has been observed to enhance the antimicrobial activity, highlighting the therapeutic potential of these derivatives in treating infections (Desai, Patel, & Dave, 2016).
Antitumor and Anticancer Properties
Studies on benzopyranylamine compounds, including derivatives of pyrrolidine, morpholine, and piperidine, have identified them as active antitumor agents against various cancer cell lines. The unique structures and in vitro activities of these compounds suggest their potential for further investigation in cancer therapy (Jurd, 1996).
Antimalarial Activity
Research into quinoline-pyrazolopyridine hybrids has demonstrated their potent antimalarial activity, offering new avenues for the development of antimalarial drugs. These compounds have been tested in vitro and in vivo, showing considerable efficacy against Plasmodium falciparum, a primary cause of malaria (Saini, Jain, Kumar, & Jain, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-25-15-18(14-24-25)20-7-2-16(12-22-20)13-23-21(27)17-3-5-19(6-4-17)26-8-10-28-11-9-26/h2-7,12,14-15H,8-11,13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQIKMQDOGLVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2756822.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2756824.png)
![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid](/img/structure/B2756827.png)
![N-(3-chloro-4-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2756829.png)

![N-[(2E)-4-methyl-5-(morpholin-4-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B2756831.png)


![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride](/img/no-structure.png)
![1-Methyl-3-[(1-prop-2-enoylpiperidin-2-yl)methyl]urea](/img/structure/B2756838.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide](/img/structure/B2756842.png)